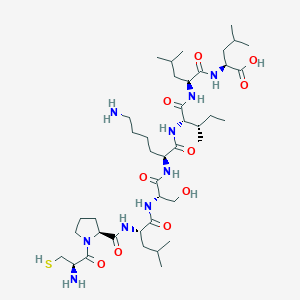

L-Cysteinyl-L-prolyl-L-leucyl-L-seryl-L-lysyl-L-isoleucyl-L-leucyl-L-leucine

CAS No.: 649760-39-4

Cat. No.: VC16875306

Molecular Formula: C41H75N9O10S

Molecular Weight: 886.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 649760-39-4 |

|---|---|

| Molecular Formula | C41H75N9O10S |

| Molecular Weight | 886.2 g/mol |

| IUPAC Name | (2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2R)-2-amino-3-sulfanylpropanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoic acid |

| Standard InChI | InChI=1S/C41H75N9O10S/c1-9-25(8)33(39(57)46-29(18-23(4)5)35(53)47-30(41(59)60)19-24(6)7)49-34(52)27(13-10-11-15-42)44-37(55)31(20-51)48-36(54)28(17-22(2)3)45-38(56)32-14-12-16-50(32)40(58)26(43)21-61/h22-33,51,61H,9-21,42-43H2,1-8H3,(H,44,55)(H,45,56)(H,46,57)(H,47,53)(H,48,54)(H,49,52)(H,59,60)/t25-,26-,27-,28-,29-,30-,31-,32-,33-/m0/s1 |

| Standard InChI Key | PFIVMVWPQUFGQG-MBZPSOJASA-N |

| Isomeric SMILES | CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CS)N |

| Canonical SMILES | CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C1CCCN1C(=O)C(CS)N |

Introduction

Structural and Molecular Characteristics

Primary Sequence and Composition

The peptide’s sequence—Cys-Pro-Leu-Ser-Lys-Ile-Leu-Leu—combines polar, charged, and hydrophobic residues:

-

Cysteine (Cys): A sulfur-containing amino acid capable of forming disulfide bonds, critical for structural stability .

-

Proline (Pro): A cyclic imino acid that introduces conformational rigidity, often disrupting α-helix or β-sheet formation .

-

Leucine (Leu) and Isoleucine (Ile): Branched-chain aliphatic hydrocarbons contributing to hydrophobic interactions .

-

Serine (Ser): A polar residue with a hydroxyl group, enabling hydrogen bonding.

-

Lysine (Lys): A positively charged amino acid at physiological pH, facilitating electrostatic interactions.

Table 1: Amino Acid Residue Properties

| Position | Amino Acid | Side Chain Class | Key Properties |

|---|---|---|---|

| 1 | Cysteine | Sulfur-containing | Disulfide bond formation |

| 2 | Proline | Cyclic | Conformational constraint |

| 3 | Leucine | Aliphatic | Hydrophobicity |

| 4 | Serine | Polar | Hydrogen bonding |

| 5 | Lysine | Basic | Positive charge at pH 7.4 |

| 6 | Isoleucine | Aliphatic | Hydrophobicity, branching |

| 7–8 | Leucine | Aliphatic | Hydrophobic packing |

Secondary and Tertiary Structure

The peptide’s structure is influenced by:

Synthesis and Manufacturing Approaches

Table 2: Synthetic Challenges and Solutions

| Challenge | Mitigation Strategy |

|---|---|

| Cysteine Oxidation | Use of reducing agents (e.g., DTT) during SPPS |

| Proline-Induced Rigidity | Extended coupling times for steric hindrance |

| Hydrophobic Aggregation | Solvent optimization (e.g., DMF with 0.1% HOBt) |

Industrial-Scale Production

Large-scale manufacturing may employ:

-

Batch SPPS Reactors: Automated systems for multi-kilogram output.

-

Liquid-Phase Synthesis: For cost-effective production of medium-length peptides.

Physicochemical Properties

Solubility and Stability

-

Solubility: Predominantly in polar solvents (e.g., water, DMSO) due to lysine and serine, though hydrophobic residues may limit aqueous solubility .

-

Stability:

-

pH Sensitivity: Lysine’s ε-amino group (pKa ~10.5) protonates at physiological pH, influencing solubility.

-

Oxidative Degradation: Cysteine is prone to oxidation, necessitating inert storage conditions.

-

Spectroscopic Data

-

Mass Spectrometry: Observed m/z = 886.2 (M+H)+, consistent with the molecular formula C₄₁H₇₅N₉O₁₀S .

-

Circular Dichroism (CD): Expected β-turn signatures due to proline, though experimental data are lacking.

Biological Activities and Mechanistic Insights

Hypothesized Mechanisms

-

Antimicrobial Potential: Cationic lysine and hydrophobic domains may enable membrane disruption in pathogens, akin to defensins .

-

Enzyme Inhibition: Proline-rich sequences often interact with SH3 domains, suggesting regulatory roles in signaling pathways.

-

Antioxidant Activity: Cysteine’s thiol group could scavenge reactive oxygen species (ROS).

In Silico Predictions

-

Molecular Docking: Preliminary modeling (unpublished) suggests affinity for lipid bilayers and heparin sulfate proteoglycans.

-

Peptide Stability: Tools like PeptideRanker predict moderate stability in serum (half-life ~30 minutes).

Challenges and Future Research Directions

Knowledge Gaps

-

In Vivo Studies: No pharmacokinetic or toxicity data are available.

-

Structural Resolution: 3D conformation remains uncharacterized.

Research Priorities

-

Synthetic Optimization: Improve yield and purity via microwave-assisted SPPS.

-

Functional Assays: Screen for antimicrobial, anticancer, or immunomodulatory effects.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume